4-Chloro-3-(chloromethyl)aniline

Catalog No.
S13347436
CAS No.
M.F
C7H7Cl2N
M. Wt
176.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(chloromethyl)aniline

Product Name

4-Chloro-3-(chloromethyl)aniline

IUPAC Name

4-chloro-3-(chloromethyl)aniline

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

InChI

InChI=1S/C7H7Cl2N/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4,10H2

InChI Key

FOMPLLOGXWBYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CCl)Cl

4-Chloro-3-(chloromethyl)aniline is an organic compound with the molecular formula C7_7H8_8Cl2_2N. It features a chloro group and a chloromethyl group attached to an aniline structure, making it a member of the arylamine class. This compound is characterized by its pale yellow solid form and is known for its reactivity due to the presence of halogen atoms. Its structure can be represented as follows:

The presence of chlorine atoms in its structure enhances its electrophilic properties, making it a useful intermediate in various

, primarily due to its electrophilic nature. Key reactions include:

  • Electrophilic Aromatic Substitution: The chloro groups can direct further substitutions on the aromatic ring, allowing for the introduction of other functional groups.
  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Reduction Reactions: The aniline moiety can be reduced to form amines or other derivatives under appropriate conditions.

4-Chloro-3-(chloromethyl)aniline exhibits notable biological activity. It has been shown to interact with various enzymes and proteins, influencing metabolic pathways. Specifically, it has been reported to affect:

  • Cellular Metabolism: It can alter gene expression related to inflammatory responses and metabolic processes.
  • Enzyme Inhibition: This compound may inhibit enzymes such as aniline dioxygenase, impacting the degradation of aromatic amines.
  • Toxicity: At higher concentrations, it may induce oxidative stress and inflammation in cellular models, affecting liver and kidney functions.

Several methods have been developed for synthesizing 4-Chloro-3-(chloromethyl)aniline:

  • Chlorination of Aniline Derivatives: A common method involves chlorinating 3-(chloromethyl)aniline using chlorine gas under controlled conditions.
  • Nitration followed by Reduction: Starting from nitro derivatives, nitration followed by reduction can yield the desired chloroaniline.
  • Direct Chloromethylation: Using chloromethyl methyl ether in the presence of a base can directly introduce the chloromethyl group onto the aniline .

4-Chloro-3-(chloromethyl)aniline has various applications in chemical synthesis and industry:

  • Intermediate in Dye Manufacturing: It serves as a precursor for synthesizing dyes and pigments.
  • Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activities.
  • Agricultural Chemicals: It may be used in developing agrochemicals and pesticides.

Studies have demonstrated that 4-Chloro-3-(chloromethyl)aniline interacts with various biomolecules, influencing enzymatic activity and cellular functions. Its interactions are significant in:

  • Enzyme Activity Modulation: The compound can act as both an inhibitor and activator depending on the target enzyme and concentration.
  • Metabolic Pathway Alterations: It affects pathways involved in the degradation of aromatic compounds, showcasing its potential environmental impact.

Several compounds share structural similarities with 4-Chloro-3-(chloromethyl)aniline, including:

Compound NameStructure CharacteristicsUnique Features
2-Chloromethyl-anilineContains a chloromethyl group on the second positionOften used in similar applications but with different reactivity patterns
3-ChloroanilineLacks the chloromethyl groupMore stable but less reactive compared to 4-Chloro-3-(chloromethyl)aniline
4-Bromo-3-(bromomethyl)anilineContains bromine instead of chlorineExhibits different biological activities due to bromine's larger size
4-Nitro-3-(nitromethyl)anilineContains nitro groupsKnown for distinct electronic properties affecting reactivity

The uniqueness of 4-Chloro-3-(chloromethyl)aniline lies in its specific combination of chlorine substituents, which significantly influences its reactivity and biological activity compared to these similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

174.9955546 g/mol

Monoisotopic Mass

174.9955546 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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